
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and a pyrimidine moiety substituted with a trifluoromethylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group can be introduced using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride in the presence of a base.
Formation of the Morpholine Ring: The morpholine ring can be constructed through a cyclization reaction involving appropriate diols and amines.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate or tert-butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine and morpholine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethylsulfonyl group.
科学研究应用
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include:
- tert-Butyl 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethylsulfonyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H18F3N3O6S |
|---|---|
分子量 |
413.37 g/mol |
IUPAC 名称 |
tert-butyl 3-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]morpholine-4-carboxylate |
InChI |
InChI=1S/C14H18F3N3O6S/c1-13(2,3)25-12(21)20-6-7-24-8-9(20)11-18-5-4-10(19-11)26-27(22,23)14(15,16)17/h4-5,9H,6-8H2,1-3H3 |
InChI 键 |
GMIFGWSIWZIVLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)

![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)
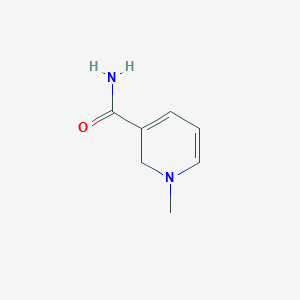
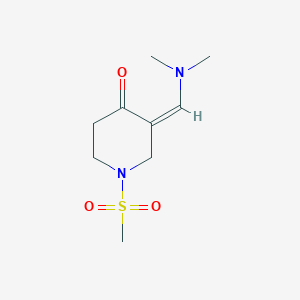

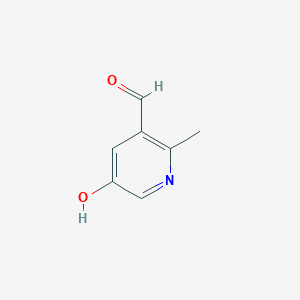
![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
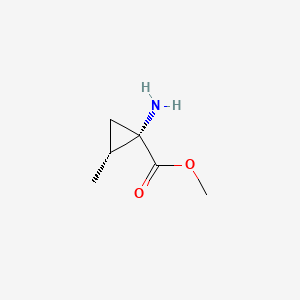
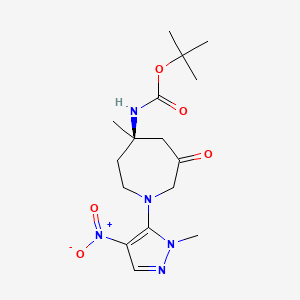
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)
